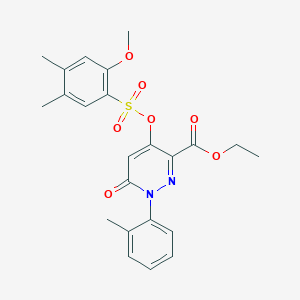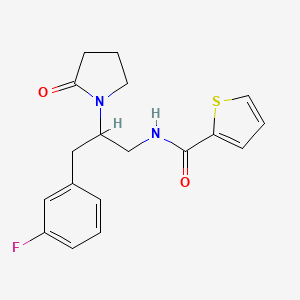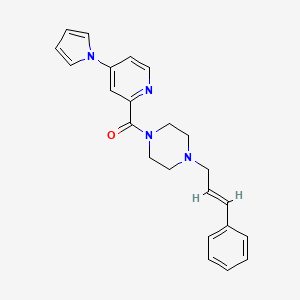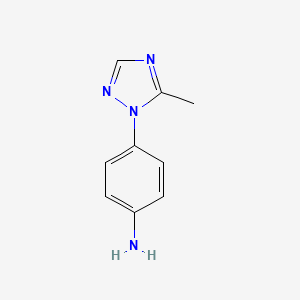
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions that allow for the combination of various reactants to form complex structures. For instance, ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized using a three-component reaction involving sodium diethyloxalylacetate, an aromatic aldehyde, and 4-aminobenzenesulfonamide . This suggests that the synthesis of the compound may also involve a multi-step reaction, possibly including a sulfonyl transfer step given the sulfonyl functional group present in its structure.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the molecular structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were characterized using FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis . These techniques could similarly be applied to determine the structure of the compound , with particular attention to the sulfonyl linkage and the pyridazine ring.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their functional groups and molecular structure. The compound mentioned in paper was analyzed using quantum chemical calculations, which showed that its formation reaction is exothermic and spontaneous at room temperature . The presence of electron-withdrawing groups such as the sulfonyl group in the compound may suggest similar reactivity, potentially affecting its stability and reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and the functional groups present. For instance, the vibrational analysis of the compound in paper indicates that it forms a dimer in the solid state through hydrogen bonding . The compound , with its sulfonyl group, may also exhibit specific intermolecular interactions, influencing its melting point, solubility, and other physical properties. The electrophilicity index mentioned in paper suggests that the compound is a strong electrophile, which could imply that the compound may also exhibit electrophilic characteristics due to the presence of similar functional groups.
科学的研究の応用
Synthesis and Characterization
Synthesis of Metabolites and Derivatives : Research demonstrates efficient synthesis routes for complex molecules, highlighting the role of protective groups in achieving high yields and the creation of novel compounds through reactions like the Friedel–Crafts and Krohnke reactions (Mizuno et al., 2006). Such synthetic methods are crucial for producing metabolites and derivatives for further study.
Regioselective Synthesis : Studies have shown the development of highly regioselective synthesis methods under specific conditions, such as ultrasound irradiation, to create ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high yields and selectivity (Machado et al., 2011). These approaches are valuable for synthesizing structurally complex molecules with precise configurations.
Heterocyclic Compound Synthesis : Efforts to create new heterocyclic compounds containing sulfonamido moieties have been directed towards their potential as antibacterial agents, demonstrating the utility of precursor reactions with active methylene compounds and the exploration of different reactivities towards hydrazine derivatives (Azab et al., 2013).
Applications Beyond Drug Use
Corrosion Inhibition : Research on pyran derivatives, including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, has shown their effectiveness in inhibiting corrosion of mild steel in acidic environments, with studies focusing on weight loss, electrochemical measurements, and surface analysis techniques (Saranya et al., 2020).
Antimicrobial Activity : The synthesis of novel heterocyclic compounds and their testing for antimicrobial activity represent a significant application area. Compounds with novel scaffolds have been evaluated against various bacterial and fungal strains, uncovering potential new treatments for infections (Desai et al., 2007).
特性
IUPAC Name |
ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJTNZFOHYFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)
![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)


![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

